molecular formula C9H8ClF2NO2 B2696651 Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate CAS No. 1397008-33-1

Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate

Cat. No.: B2696651
CAS No.: 1397008-33-1
M. Wt: 235.61
InChI Key: MOODARGYEGTZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloropyridine ring and a difluoroacetate group, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate typically involves the reaction of 6-chloropyridine-3-carboxylic acid with ethyl difluoroacetate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate is unique due to the presence of the difluoroacetate group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound in various chemical syntheses and applications .

Properties

IUPAC Name

ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO2/c1-2-15-8(14)9(11,12)6-3-4-7(10)13-5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOODARGYEGTZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CN=C(C=C1)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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